tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
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Description
Tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, also known as tert-Butylcarbamoyl chloride (TBCC), is a versatile organic compound that has been widely used in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 97-99°C and is soluble in water, methanol, and ethanol. TBCC has a wide range of applications, including the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. In addition, TBCC has been used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- The tert-butyl carbamate derivative displays significant molecular interactions in its crystal structure, highlighting the role of hydrogen and halogen bonds involving the carbonyl group. This molecular arrangement is crucial for understanding its chemical and physical properties (Baillargeon et al., 2017).
Photoredox-Catalyzed Reactions
- The compound plays a role in photoredox-catalyzed amination, contributing to the assembly of 3-aminochromones under mild conditions. This pathway is vital for synthesizing diverse amino pyrimidines and expanding the compound's applications (Zhi-Wei Wang et al., 2022).
Diels‐Alder Reaction
- In chemical synthesis, the compound is involved in the Diels‐Alder reaction of 2‐Amido substituted furans. This process is significant in the field of organic synthesis, where it is used to construct complex molecular structures (Padwa et al., 2003).
Intermediate for Synthesis of Biologically Active Compounds
- The compound serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). Its role in these syntheses is crucial for the development of pharmaceuticals and therapeutic agents (Bingbing Zhao et al., 2017).
Biosynthesis in Mono and Biphasic Media
- The compound is key in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for statin drugs like atorvastatin and rosuvastatin. The synthesis process in mono and biphasic media demonstrates its adaptability and efficiency in biotransformation processes (Zhi‐Qiang Liu et al., 2018).
properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-WLYNEOFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662518 |
Source
|
Record name | tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | |
CAS RN |
1217636-72-0 |
Source
|
Record name | tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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